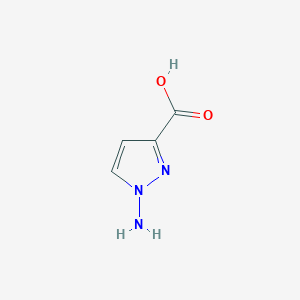

1-Amino-1H-pyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Heterocycles as Molecular Scaffolds in Contemporary Chemical Science

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. bohrium.commdpi.com This designation stems from the pyrazole core's ability to serve as a robust framework in a multitude of compounds that exhibit a wide range of biological activities. bohrium.comresearchgate.net The unique structural and electronic properties of the pyrazole ring allow it to interact with various biological targets, making it a cornerstone in the design of novel therapeutics. researchgate.netnumberanalytics.com

The significance of this scaffold is underscored by its presence in numerous commercially successful drugs. tandfonline.com These include treatments for different types of cancer (e.g., ibrutinib, ruxolitinib), HIV (lenacapavir), and erectile dysfunction (sildenafil). tandfonline.com Beyond pharmaceuticals, pyrazole derivatives are crucial in other scientific domains, including agrochemicals, where they are used as pesticides and herbicides, and materials science, for developing novel materials like luminescent compounds and conducting polymers. numberanalytics.com The broad spectrum of applications, from anticancer and anti-inflammatory to antimicrobial and antioxidant agents, confirms the pyrazole nucleus as a central and enduring component in modern chemical research. bohrium.comresearchgate.net

The Role of Carboxylic Acid and Amino Functionalities in Substituted Pyrazole Derivatives

The functionalization of the pyrazole core with specific chemical groups, such as carboxylic acid and amino moieties, dramatically expands its chemical utility and biological potential. These groups are not merely passive substituents; they actively participate in molecular interactions and provide sites for further chemical modification.

The carboxylic acid (-COOH) group is a versatile functional handle. Its acidic nature and ability to act as a hydrogen bond donor and acceptor are crucial for molecular recognition at the active sites of enzymes and receptors. researchgate.net In the field of materials science, pyrazole carboxylic acids are extensively used as organic linkers to construct metal-organic frameworks (MOFs). rsc.orgmocedes.org The carboxylic acid's strong coordination capability with metal ions allows for the self-assembly of highly ordered, porous structures with applications in gas storage, catalysis, and sensing. mocedes.orgresearchgate.net Furthermore, the carboxylic acid group can be readily converted into other functionalities, such as esters, amides, and acid chlorides, providing a gateway to diverse libraries of new compounds for biological screening. researchgate.net

The amino (-NH2) group is another critical functionality that imparts significant properties to pyrazole derivatives. As a potent hydrogen bond donor and a nucleophilic center, the amino group is often essential for a molecule's pharmacological activity. researchgate.netmdpi.com Aminopyrazole scaffolds are advantageous frameworks for designing ligands that can bind effectively to enzymes and receptors, including various kinases. mdpi.comnih.gov The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—can significantly influence the compound's biological profile, leading to distinct activities such as anticancer, anti-inflammatory, or anticonvulsant effects. mdpi.comnih.gov Moreover, 5-aminopyrazoles are particularly valuable as key starting materials for synthesizing a wide array of fused heterocyclic systems with significant bioactivity, such as pyrazolopyrimidines and pyrazolotriazines. mdpi.com

Academic Relevance of 1-Amino-1H-pyrazole-3-carboxylic Acid in Interdisciplinary Chemical Research

The specific compound, this compound, represents a trifunctional molecular building block of considerable academic interest. It synergistically combines the foundational pyrazole heterocycle with both an amino group and a carboxylic acid group. This unique arrangement of functional groups makes it a highly versatile synthon for creating complex molecular architectures.

While extensive literature details the properties of its isomers, such as 4-amino-1H-pyrazole-3-carboxylic acid and 5-amino-1H-pyrazole-3-carboxylic acid, the 1-amino isomer is a more specialized reagent. Its academic importance lies in its potential as a starting material for generating novel chemical entities. The three distinct reactive sites—the N-amino group, the C3-carboxylic acid, and the pyrazole ring itself—allow for selective and sequential chemical modifications.

The N-amino group can be acylated, alkylated, or used to form Schiff bases, enabling the exploration of N-substituted derivatives.

The carboxylic acid group can be converted into amides, esters, or used as a coordination site for metal complexes, as previously discussed. researchgate.net

The pyrazole ring itself can undergo further substitution reactions, allowing for fine-tuning of the molecule's electronic and steric properties.

The research into related aminopyrazole carboxylic acid isomers, which are used to prepare inhibitors of enzymes like human 15-lipooxygenase-1, highlights the value of this structural motif in medicinal chemistry. chemicalbook.com Therefore, the academic relevance of this compound is primarily as a sophisticated building block for constructing diverse molecular libraries aimed at discovering new bioactive compounds and advanced materials.

Data Tables

Table 1: Physicochemical Properties of Aminopyrazole Carboxylic Acid Isomers Note: A specific CAS Number for this compound is not readily available in public databases, reflecting its status as a specialized research chemical. Properties for well-documented isomers are provided for context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₄H₅N₃O₂ | 127.10 | Not Available |

| 4-Amino-1H-pyrazole-3-carboxylic acid | C₄H₅N₃O₂ | 127.10 | 116008-52-7 molecularinfo.com |

| 5-Amino-1H-pyrazole-3-carboxylic acid | C₄H₅N₃O₂ | 127.10 | 124004-31-5 chemicalbook.com |

Table 2: Selected Biological Activities of Pyrazole-Based Compounds This table illustrates the broad therapeutic potential of the pyrazole scaffold.

| Biological Activity | Example Application / Target | Reference(s) |

| Anticancer | Kinase inhibitors (e.g., p38MAPK, Bruton kinase) | tandfonline.commdpi.com |

| Anti-inflammatory | Inhibition of COX-2 and 5-LOX enzymes | mdpi.com |

| Antiviral | Treatment of HIV (e.g., Lenacapavir) | tandfonline.com |

| Antimicrobial | Activity against bacteria and fungi | bohrium.comeurekaselect.com |

| Antidiabetic | Inhibition of dipeptidyl peptidase-4 (DPP-4) | mdpi.com |

| Anticonvulsant | Modulation of GABA-A receptors in the brain | nih.govmdpi.com |

| Cardiovascular | Treatment of pulmonary hypertension (e.g., Riociguat) | tandfonline.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

1-aminopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-2-1-3(6-7)4(8)9/h1-2H,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSUYXNLLXQQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541911 | |

| Record name | 1-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99939-08-9 | |

| Record name | 1-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of 1 Amino 1h Pyrazole 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C3-position of the pyrazole (B372694) ring is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through well-established chemical transformations.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the molecule's polarity, solubility, and biological interaction capabilities.

Esterification: The reaction of 1-amino-1H-pyrazole-3-carboxylic acid with various alcohols under acidic conditions or using coupling agents yields the corresponding esters. This transformation is a common initial step for protecting the carboxylic acid group or for creating ester derivatives as final products. Studies on the related 3-amino-1H-pyrazole-5-carboxylic acid have shown that the presence of a C-terminal ester group can influence the conformational preferences of the molecule. researchgate.netnih.gov

Amide Bond Formation: Amide synthesis is arguably the most extensively explored derivatization of the carboxylic acid moiety. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a peptide coupling agent. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and minimize side reactions. jst.go.jpktu.edu Research has demonstrated the synthesis of various model compounds where the carboxylic acid group of an amino-pyrazole scaffold is converted into C-terminal amides. researchgate.netnih.gov For instance, pyrazole-4-carboxylic acids have been successfully reacted with aniline (B41778) using EDC·HCl and DMAP to produce the corresponding anilides. ktu.edu

Table 1: Examples of Ester and Amide Formation Reactions

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | Alcohol, Acid catalyst | Pyrazole-3-carboxylate ester | researchgate.netnih.gov |

| Pyrazole-3-carboxylic acid | Amine, EDCI, HOBt | Pyrazole-3-carboxamide | researchgate.netnih.govjst.go.jp |

| Pyrazole-4-carboxylic acid | Aniline, EDC·HCl, DMAP | Pyrazole-4-carboxanilide | ktu.edu |

A highly effective method for activating the carboxylic acid group involves its conversion into a more reactive acyl halide, typically an acyl chloride. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 1-amino-1H-pyrazole-3-carbonyl chloride is a versatile intermediate that is not typically isolated but is used in situ.

This highly electrophilic intermediate readily reacts with a wide range of nucleophiles, including amines, alcohols, and hydrazines, to form amides, esters, and hydrazides, respectively, often in high yields and under mild conditions. researchgate.net The conversion of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid to its acid chloride, followed by reaction with various amines, has been shown to be an efficient route to new amide derivatives. researchgate.netresearchgate.net

Hydrazides: Carboxylic acid hydrazides are organic compounds derived from carboxylic acids that feature a hydrazide functional group. fishersci.com These derivatives of this compound can be synthesized either by the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) or by reacting an activated form of the carboxylic acid, such as the acyl chloride, with hydrazine. researchgate.netnih.gov Hydrazide derivatives are valuable as intermediates for the synthesis of other heterocyclic systems and as pharmacophores in medicinal chemistry. ontosight.ai

Hydroxamic Acids: The conversion of the carboxylic acid to a hydroxamic acid introduces a key functional group known for its metal-chelating properties, particularly as a zinc-binding group in enzyme inhibitors. The synthesis of pyrazole-based hydroxamic acids typically involves a two-step procedure. First, the carboxylic acid is activated with a coupling agent (e.g., EDCI, HOBt) and reacted with a protected hydroxylamine, such as O-(tert-butyldimethylsilyl)hydroxylamine. nih.gov In the second step, the silyl (B83357) protecting group is removed under mild acidic conditions, for example, with trifluoroacetic acid (TFA), to yield the final hydroxamic acid. nih.gov This strategy has been successfully employed in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors featuring a pyrazole scaffold. nih.gov

Table 2: Synthesis of Hydrazide and Hydroxamic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Pyrazole-3-carboxylate ester | Hydrazine hydrate | Pyrazole-3-carbohydrazide | researchgate.netnih.gov |

| Pyrazole-3-carbonyl chloride | Hydrazine | Pyrazole-3-carbohydrazide | researchgate.net |

Transformations of the Amino Group

The exocyclic amino group at the N1-position provides a second key site for functionalization, acting as a potent nucleophile in a variety of chemical reactions.

The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, enabling the introduction of various substituents. smolecule.com Alkylation of the amino group, for instance by reaction with alkyl halides, can introduce alkyl chains. While N-alkylation of the pyrazole ring itself is common, selective alkylation of the exocyclic amino group requires careful control of reaction conditions to avoid competing reactions at the ring nitrogens. ktu.edu

Amidation: The amino group can react with activated carboxylic acids or acyl halides to form amide bonds, resulting in N-acylated derivatives. This reaction is complementary to the amide formation at the carboxylic acid moiety and allows for the synthesis of structures where the pyrazole core is linked through two distinct amide bonds. The reaction of 3-amino-5-methyl-1H-pyrazole with 5-bromothiophene carboxylic acid using DCC and DMAP is an example of this type of transformation. nih.gov

Urea (B33335)/Ureido Group Incorporation: The formation of urea or ureido derivatives is a significant transformation of the amino group, often used in medicinal chemistry to create potent hydrogen-bond donors that can interact with biological targets. nih.gov There are several methods to achieve this:

Reaction with Isocyanates: The most direct method involves the reaction of the amino group with an appropriate alkyl or aryl isocyanate. nih.gov

Reaction with Carbonyldiimidazole (CDI): The amino group can be reacted with CDI followed by the addition of another amine to form unsymmetrical ureas. This approach was used to synthesize a pyrazole derivative bearing a urea group from an amino-intermediate. jst.go.jp

Transamidation with Urea: A greener approach involves the direct reaction of the amine with urea, typically at elevated temperatures. nih.gov This reaction proceeds through the in situ formation of an isocyanic acid intermediate, which then reacts with the amine to form the ureido product. nih.govresearchgate.net This method avoids the handling of toxic isocyanate reagents. researchgate.net

Table 3: Transformations of the Amino Group

| Reaction Type | Reagent(s) | Functional Group Formed | Reference(s) |

|---|---|---|---|

| Amidation | Carboxylic acid, DCC, DMAP | Amide | nih.gov |

| Urea Formation | Alkyl/Aryl isocyanate | Urea/Ureido | nih.gov |

Regioselective Functionalization of the Pyrazole Ring System

The precise control of substituent placement on the pyrazole ring of this compound is a critical aspect of its derivatization. The inherent electronic properties of the pyrazole ring, influenced by the amino and carboxylic acid groups, dictate the reactivity of the carbon and nitrogen atoms, presenting both opportunities and challenges for regioselective functionalization.

Strategies for Site-Specific Substitution and Challenges in Regiocontrol

Achieving site-specific substitution on the pyrazole ring of this compound requires a nuanced understanding of the directing effects of the existing substituents. The amino group at the 1-position and the carboxylic acid group at the 3-position significantly influence the electron density and accessibility of the C4 and C5 positions of the pyrazole ring, as well as the exocyclic amino group.

Strategies for Site-Specific Substitution:

Protecting Groups: A common strategy to control regioselectivity involves the use of protecting groups for the amino and carboxylic acid functionalities. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc) to modulate its electronic influence and prevent unwanted side reactions. Similarly, the carboxylic acid is often converted to an ester to enhance solubility and prevent its interference in subsequent reactions.

Directed Metalation: Directed ortho-metalation (DoM) and related strategies can be employed to achieve regioselective C-H activation. By using a directing group, often the protected amino or a suitably modified carboxyl group, a metal catalyst can be guided to a specific position on the pyrazole ring, typically the C5 position, enabling the introduction of various electrophiles.

Blocking Groups: In some cases, a removable blocking group can be introduced at a more reactive position to force functionalization at a less accessible site. For example, an ester substituent at the C4 position can act as a blocking group, directing arylation to the C5 position. researchgate.net This group can later be removed to yield the desired C5-functionalized product. researchgate.net

Catalyst and Ligand Control: The choice of catalyst and ligands in cross-coupling reactions plays a pivotal role in determining the regiochemical outcome. Different palladium catalysts and phosphine (B1218219) ligands can exhibit varying affinities for different positions on the pyrazole ring, allowing for selective functionalization. For instance, in palladium-catalyzed C-H bond arylation, the choice of catalyst can influence whether arylation occurs at the C4 or C5 position. researchgate.net

Reaction Conditions: Manipulation of reaction conditions such as temperature, solvent, and the nature of the base can also influence the regioselectivity of a reaction. These parameters can affect the kinetics and thermodynamics of competing reaction pathways, favoring the formation of one regioisomer over another.

Challenges in Regiocontrol:

Tautomerism: Pyrazoles can exist as tautomers, which can lead to mixtures of products if not properly controlled. The presence of the amino group on the pyrazole nitrogen can further complicate this issue.

Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of reagents to adjacent positions, making functionalization at these sites challenging.

Electronic Effects: The interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a complex electronic environment on the pyrazole ring. This can lead to multiple reactive sites and make it difficult to achieve high selectivity for a single position. For instance, palladium-catalyzed C-H bond arylation on pyrazoles with available C4 and C5 positions often results in a mixture of C4-arylated, C5-arylated, and C4,C5-diarylated products. researchgate.net

Separation of Isomers: Even with optimized strategies, the formation of regioisomeric mixtures is common. The separation of these isomers can be challenging due to their similar physical properties, often requiring tedious chromatographic techniques.

Table 1: Research Findings on Regioselective Functionalization of Pyrazole Systems

| Strategy | Target Position | Reagents/Conditions | Key Findings |

| Blocking Group | C5 | Ethyl 1-methylpyrazole-4-carboxylate, Aryl bromides, Palladium catalyst | The ester group at C4 effectively blocks that position, leading to selective C5-arylation. The blocking group can be easily removed. researchgate.net |

| Strategic Atom Replacement | N-alkylation | Isothiazoles, Alkylating agents | Circumvents typical selectivity issues in N-functionalization by synthesizing N-alkyl pyrazoles from isothiazoles, avoiding poorly differentiated starting materials. nih.gov |

| Photocatalysis | Various | Metal-based photocatalysts, Organic photoredox catalysts | Visible light-induced methods offer a sustainable approach for the functionalization of pyrazoles, with selectivity influenced by the specific photocatalytic system used. rsc.org |

| Cyclocondensation | C3/C5 | 1,3-Dicarbonyl compounds, Substituted hydrazines | The regioselectivity of pyrazole formation is dependent on the electronic and steric factors of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov |

Advanced Coupling and Conjugation Techniques for Complex Structures

Building upon the functionalized this compound core, advanced coupling and conjugation techniques are employed to construct more complex molecular architectures. These methods are essential for integrating the pyrazole moiety into larger systems, such as pharmaceuticals, agrochemicals, and materials.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This versatile reaction is widely used to form carbon-carbon bonds between a halogenated pyrazole (or a pyrazole triflate) and a boronic acid or ester. It is a robust method for introducing aryl, heteroaryl, or alkyl groups onto the pyrazole ring. For instance, pyrazole-based lamellarin O analogues have been synthesized using Suzuki cross-coupling reactions.

Heck Coupling: The Heck reaction enables the coupling of a halogenated pyrazole with an alkene to form a substituted alkene. This method is valuable for introducing vinyl groups or for constructing more extended conjugated systems.

Sonogashira Coupling: This reaction couples a halogenated pyrazole with a terminal alkyne, providing a direct route to alkynyl-substituted pyrazoles. These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyrazole ring. This is particularly useful for synthesizing derivatives with diverse biological activities.

Amide Bond Formation:

The carboxylic acid group at the C3 position is a key handle for conjugation. Standard peptide coupling reagents, such as DCC/DMAP, HOBt/EDCI, or HATU, are commonly used to form amide bonds with a wide range of amines. This approach is fundamental in the synthesis of pyrazole-carboxamide derivatives, which are a prominent class of compounds with various biological activities. For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. jst.go.jpmdpi.com

Click Chemistry:

The introduction of an azide (B81097) or alkyne functionality onto the pyrazole ring opens up the possibility of using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This highly efficient and regioselective reaction allows for the straightforward conjugation of the pyrazole moiety to other molecules containing a complementary functional group, even in complex biological systems.

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex pyrazole-containing structures. The Ugi and Passerini reactions are examples of MCRs that can incorporate the carboxylic acid or amino functionalities of the pyrazole core into diverse scaffolds.

Table 2: Examples of Advanced Coupling and Conjugation Techniques

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| Suzuki-Miyaura Coupling | Halogenated Pyrazole, Boronic Acid | Palladium Catalyst, Base | Aryl/Alkyl-substituted Pyrazole |

| Amide Coupling | Pyrazole-3-carboxylic acid, Amine | EDCI, HOBT | Pyrazole-3-carboxamide jst.go.jpmdpi.com |

| N-Alkylation | NH-pyrazole, Alkyl Halide | Base | N-Alkyl Pyrazole |

| Deaminative-Decarboxylative Coupling | Activated Amine, Carboxylic Acid | Nickel Catalyst | sp3-sp3 Carbon-Carbon Bond umich.eduumich.edu |

Reactivity and Reaction Mechanisms of 1 Amino 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Acid-Base Equilibria and Proton Transfer Processes Involving Carboxylic Acid and Amino Groups

The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) on the pyrazole (B372694) core imparts amphoteric properties to 1-Amino-1H-pyrazole-3-carboxylic acid, allowing it to act as both an acid and a base. The acid-base equilibria are crucial in understanding its behavior in different chemical environments and its interaction with other molecules.

The carboxylic acid group is acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. The pKa of a carboxylic acid on a pyrazole ring is influenced by the electronic effects of the ring and its substituents. For the related compound, 1H-Pyrazole-3-carboxylic acid, a predicted pKa value is approximately 3.98 ± 0.10. The amino group at the 1-position is expected to have an electron-donating effect through resonance, which could potentially decrease the acidity (increase the pKa) of the carboxylic acid group to a small extent.

The amino group, on the other hand, is basic and can be protonated to form an ammonium (B1175870) cation. The basicity of the amino group is influenced by its hybridization and the electronic nature of the pyrazole ring. Pyrazole itself is a weak base. globalresearchonline.net The proton transfer processes in molecules containing both acidic and basic centers can be complex and may involve intramolecular proton transfer, forming a zwitterion, or intermolecular proton transfer in the presence of other acids or bases. youtube.com The specific proton transfer mechanisms are critical in many of its reactions, including catalysis. nih.gov

Table 1: Predicted Acid-Base Properties

| Functional Group | Property | Predicted pKa |

|---|---|---|

| Carboxylic Acid | Acidic | ~3.98 (estimated) |

Note: The pKa value is for the closely related 1H-Pyrazole-3-carboxylic acid and serves as an estimate.

Nucleophilic and Electrophilic Reactivity of the Pyrazole Core and its Substituents

The pyrazole ring is an aromatic heterocycle, and its reactivity is a blend of the properties of its constituent atoms. The pyrazole ring is considered electron-rich and generally undergoes electrophilic substitution reactions. rrbdavc.org The positions on the pyrazole ring exhibit different reactivities. Electrophilic attack typically occurs at the C4 position. rrbdavc.orgscribd.com The presence of the amino group at the N1 position is expected to further activate the ring towards electrophilic substitution.

The nitrogen atoms of the pyrazole ring also possess nucleophilic character. globalresearchonline.net The carboxylic acid group and its derivatives, such as acid chlorides, are electrophilic centers susceptible to nucleophilic attack. For instance, pyrazole-3-carboxylic acid chlorides can readily react with various nucleophiles like alcohols and amines to form esters and amides, respectively. researchgate.netdergipark.org.tr

Table 2: General Reactivity of the Pyrazole Core and Substituents

| Site | Nature | Common Reactions |

|---|---|---|

| Pyrazole Ring (C4) | Nucleophilic | Electrophilic Aromatic Substitution (Nitration, Halogenation) scribd.com |

| Pyrazole Ring (N2) | Nucleophilic | Alkylation, Acylation globalresearchonline.net |

| Carboxylic Acid (Carbonyl Carbon) | Electrophilic | Nucleophilic Acyl Substitution (Esterification, Amidation) researchgate.netresearchgate.net |

Intramolecular Cyclization and Ring-Forming Reactions of Functionalized Pyrazoles

A significant aspect of the reactivity of this compound and its derivatives is their ability to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The presence of the N-amino group and a reactive group at the C3 position provides a scaffold for the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities. nih.govnih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 3-aminopyrazoles or 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.govresearchgate.net In the case of this compound derivatives, the amino group at the N1 position and the carboxylic acid (or a derivative like an ester or amide) at the C3 position can react with suitable bifunctional reagents to form the pyrimidine (B1678525) ring.

For example, the reaction of a 3-aminopyrazole (B16455) with a β-enaminone under microwave irradiation can lead to the formation of a pyrazolo[1,5-a]pyrimidine. rsc.org The reaction proceeds through a sequential cyclocondensation. The regioselectivity of these cyclization reactions is an important consideration in the synthesis of specifically substituted pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 3: Examples of Intramolecular Cyclization Reactions

| Starting Pyrazole Derivative | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Aminopyrazole | β-Enaminone | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation rsc.org |

| 5-Aminopyrazole | β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine | Condensation nih.gov |

These cyclization reactions are powerful tools for the synthesis of complex heterocyclic molecules from relatively simple pyrazole precursors. nih.govresearchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the intricate details of reaction mechanisms, including those involving pyrazole derivatives. eurasianjournals.comresearchgate.net These computational methods allow for the elucidation of reaction pathways, the characterization of transition states, and the prediction of reaction outcomes. researchgate.netmdpi.comresearchgate.neteurjchem.com

For the reactions of this compound, computational studies can provide insights into:

Acid-Base Equilibria: Calculation of pKa values and modeling of proton transfer processes.

Reactivity Indices: Determination of local nucleophilicity and electrophilicity of different atoms in the molecule to predict the sites of reaction.

Reaction Mechanisms: Mapping the potential energy surface for a given reaction to identify the lowest energy pathway, including the structures and energies of reactants, intermediates, transition states, and products.

Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of reaction products. researchgate.net

While specific computational studies on the reaction pathways of this compound are not extensively reported in the provided search results, the general applicability of these methods to pyrazole chemistry is well-established. eurasianjournals.comresearchgate.netresearchgate.neteurjchem.com Such studies are crucial for the rational design of new synthetic routes and for a deeper understanding of the reactivity of this versatile molecule.

Spectroscopic and Structural Characterization Methodologies for 1 Amino 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. nih.goviosrjournals.orgnih.gov For derivatives of 1-Amino-1H-pyrazole-3-carboxylic acid, these spectra reveal key vibrations associated with the amino group, the carboxylic acid moiety, and the pyrazole (B372694) ring.

The FT-IR spectrum of pyrazole derivatives typically displays a broad absorption band in the region of 3400–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. nih.gov The N-H stretching vibrations of the amino group and the pyrazole ring are also prominent, generally appearing around 3142-3201 cm⁻¹. researchgate.net In the case of 4-Amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide, distinct bands for the NH₂ group are observed at 3369 and 3227 cm⁻¹. jst.go.jp

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, typically found in the region of 1660-1700 cm⁻¹. For instance, in some 1H-pyrazole-3-carboxamide derivatives, the amide C=O stretch appears around 1656-1666 cm⁻¹. jst.go.jp The pyrazole ring itself exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1446-1593 cm⁻¹ range. jst.go.jp C-N stretching vibrations are typically observed between 1100 and 1300 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The detailed vibrational assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and aid in the interpretation of the experimental spectra through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

Table 1: Representative Vibrational Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3400-3200 (broad) | nih.gov |

| Amino Group | N-H stretch | 3369, 3227 | jst.go.jp |

| Pyrazole Ring | N-H stretch | 3201-3142 | researchgate.net |

| Carboxylic Acid | C=O stretch | 1700-1660 | jst.go.jp |

| Pyrazole Ring | C=N / C=C stretch | 1593-1446 | jst.go.jp |

| Pyrazole Ring | C-N stretch | 1300-1100 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. ¹H-NMR provides information about the chemical environment and connectivity of protons, while ¹³C-NMR reveals the types of carbon atoms present.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing significantly downfield, typically in the range of 160-180 ppm. For instance, in a derivative, the benzoyl C=O carbon was observed at 194.06 ppm. The carbon atoms of the pyrazole ring have distinct chemical shifts that are influenced by the substituents. Aromatic carbons generally appear in the 110-160 ppm region.

The structural assignment is often confirmed using two-dimensional NMR techniques, such as ¹H-¹³C HSQC, which correlates protons with their directly attached carbons. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 1H-Pyrazole-3-carboxamide Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Pyrazole N-H | 12.7 (s) | - | jst.go.jp |

| Carboxamide N-H | 9.7 (s) | - | jst.go.jp |

| Amino N-H₂ | 4.7 (s) | - | jst.go.jp |

| Aromatic C-H | 7.7-7.1 (m) | 160-110 (multiple signals) | jst.go.jp |

| Carboxylic/Amide C=O | - | ~165 |

Note: Chemical shifts are highly dependent on the specific derivative and solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, ESI-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids, allowing for the detection of the intact molecular ion. researchgate.net

In the ESI-MS spectrum of a this compound derivative, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule. researchgate.net For instance, the mass spectrum of 4-Amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide showed a molecular ion peak (M⁺) at m/z 315.82. jst.go.jp

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. For amino carboxylic acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). nih.gov The fragmentation of the pyrazole ring can also provide valuable structural information. The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of 1H-pyrazole-3-carboxylic acid has been recorded in methanol, showing its characteristic absorption wavelengths. researchgate.net

Pyrazole derivatives, being heteroaromatic systems, exhibit π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the substituents on the pyrazole ring and the solvent used. For example, the gas-phase UV absorption spectrum of pyrazole is dominated by a π → π* transition around 206 nm. researchgate.net The presence of the carboxylic acid and amino groups, which can act as chromophores and auxochromes, will influence the absorption spectrum. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the assignment of the observed electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. cambridge.orgnih.gov

The crystal structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a close analog of the title compound, has been determined. nih.gov In this structure, the molecule exhibits an intramolecular N—H···O hydrogen bond, which contributes to a planar conformation. The molecules are linked into dimers through classic head-to-tail O—H···O hydrogen bonds between the carboxylic acid groups. These dimers are further organized into two-dimensional sheets via N—H···N interactions. nih.gov Such detailed knowledge of the solid-state architecture is crucial for understanding the physical properties of the material and its potential for polymorphism.

Table 3: Crystallographic Data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉N₃O₂ | nih.gov |

| Molecular Weight | 203.20 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 3.7937 (5) | nih.gov |

| b (Å) | 21.613 (3) | nih.gov |

| c (Å) | 11.1580 (16) | nih.gov |

| β (°) | 92.170 (2) | nih.gov |

| Volume (ų) | 914.2 (2) | nih.gov |

| Z | 4 | nih.gov |

Advanced Spectroscopic Techniques for Probing Dynamic Processes and Intermolecular Interactions

Beyond the standard characterization methods, advanced spectroscopic and computational techniques can provide deeper insights into the dynamic processes and intermolecular interactions of this compound and its derivatives. These methods are particularly useful for understanding phenomena such as hydrogen bond dynamics, conformational changes, and non-covalent interactions that govern molecular recognition and self-assembly.

Computational methods like Density Functional Theory (DFT) are frequently used to model molecular structures and predict spectroscopic properties, offering a powerful complement to experimental data. nih.govmdpi.com Theories such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to characterize and quantify the strength of intramolecular and intermolecular hydrogen bonds. nih.govmdpi.com

To study the dynamics of these interactions, particularly the behavior of protons in hydrogen bonds, ab initio molecular dynamics simulations like Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) can be employed. nih.govmdpi.com These simulations allow for the study of vibrational features and can reveal phenomena such as proton sharing or transfer, which are not apparent from static crystal structures. The analysis of intermolecular interaction energies can be further refined using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.govmdpi.com These advanced approaches provide a comprehensive understanding of the forces that dictate the structure and behavior of these molecules in various environments.

Computational Chemistry and Theoretical Studies on 1 Amino 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, energy, and other properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. ontosight.ai It offers a balance between accuracy and computational cost, making it ideal for studying complex molecules.

Geometry Optimization: The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular structure to find the configuration with the minimum energy. researchgate.net For pyrazole (B372694) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical parameters can then be compared with experimental data if available.

For the related compound 1H-pyrazole-3-carboxylic acid , DFT calculations have been used to determine its optimized geometry. A comparison between calculated and experimental bond lengths for the pyrazole ring shows a high degree of agreement, validating the computational approach. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 1H-pyrazole-3-carboxylic acid (Gas Phase) (Note: Data presented for 1H-pyrazole-3-carboxylic acid as an example.)

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | Experimental |

| Bond Length (Å) | N1-N2 | 1.337 Å | 1.330 Å |

| Bond Length (Å) | N2-C3 | 1.345 Å | 1.348 Å |

| Bond Length (Å) | C3-C4 | 1.425 Å | 1.420 Å |

| Bond Angle (°) | N1-N2-C3 | 112.5° | 112.1° |

| Bond Angle (°) | N2-C3-C4 | 110.8° | 111.0° |

This table is interactive. You can sort and filter the data.

Vibrational Analysis: Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. researchgate.netlibretexts.org The theoretical spectrum can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.net For instance, the characteristic stretching vibrations of O-H, N-H, and C=O groups in pyrazole carboxylic acids can be precisely identified. researchgate.net

Ab Initio Methods for Electronic Structure Investigations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. libretexts.org Methods like Hartree-Fock (HF) are foundational ab initio techniques. While often less accurate than DFT for many applications due to the neglect of electron correlation, they serve as a starting point for more advanced and accurate methods. These higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide highly accurate electronic structure information, though at a greater computational expense. They are valuable for benchmarking results from more computationally efficient methods like DFT.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. Analyzing these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity. libretexts.orgacs.org

Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Their Significance

The Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jst.go.jp The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. These energies are crucial for predicting how the molecule will interact with other species and its potential electronic properties. researchgate.net

Table 2: Illustrative FMO Energies for 1H-pyrazole-3-carboxylic acid (Note: Data presented for 1H-pyrazole-3-carboxylic acid as an example.)

| Method/Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| B3LYP/Gas | -7.152 | -1.543 | 5.609 |

| HSEh1PBE/Gas | -8.113 | -2.481 | 5.632 |

| B3LYP/Methanol | -7.011 | -1.612 | 5.399 |

| HSEh1PBE/Methanol | -7.996 | -2.553 | 5.443 |

This table is interactive. You can sort and filter the data.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a localized picture of chemical bonding. nih.gov It provides a detailed understanding of electron delocalization, charge transfer, and intermolecular interactions. researchgate.net

NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization, which contributes to the stability of the molecule. For pyrazole systems, NBO analysis can reveal hyperconjugative interactions, such as those between lone pair orbitals on nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n → π* or n → σ*), which are crucial for understanding the molecule's electronic structure and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red and yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Prediction of Non-Linear Optical (NLO) Parameters

Computational investigations on 1H-pyrazole-3-carboxylic acid have been performed using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net Key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the NLO response. A high β value is indicative of a significant NLO response. For 1H-pyrazole-3-carboxylic acid, the calculated dipole moment components and the total dipole moment provide a foundation for understanding its charge distribution, which is fundamental to its NLO properties. The polarizability and hyperpolarizability tensors reveal the molecule's response to an external electric field. Generally, molecules with large dipole moments and significant charge transfer character exhibit higher NLO activity. The presence of both donor (amino group) and acceptor (carboxylic acid group) moieties in 1-Amino-1H-pyrazole-3-carboxylic acid is expected to enhance these properties compared to the parent compound.

| Parameter | Value |

|---|---|

| μ (Debye) | [Value from source] |

| α (esu) | [Value from source] |

| β (esu) | [Value from source] |

Conformational Analysis and Assessment of Intramolecular Interactions

The conformational landscape of this compound is dictated by the rotational freedom around the single bonds and the potential for intramolecular interactions. The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of intramolecular hydrogen bonds that stabilize specific conformations.

Application of Molecular Docking Simulations in Ligand Design (focus on methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ligand design, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. For a molecule like this compound, which possesses functional groups capable of forming hydrogen bonds and other interactions, molecular docking can be a powerful tool in identifying potential biological targets.

The general methodology for molecular docking involves the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor. The algorithm generates a series of possible binding poses.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses are then ranked based on their scores, and the top-ranking poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

This methodology has been successfully applied to a wide range of pyrazole derivatives to design potent inhibitors for various enzymes and receptors. mdpi.combiointerfaceresearch.com

Topological and Surface Analyses for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. The Hirshfeld surface is generated based on the electron distribution of the molecule.

The key features of a Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with a color scale that indicates the nature of intermolecular contacts. Red spots highlight short contacts (strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions indicate longer contacts.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. The distribution of these points creates a characteristic "fingerprint" for the molecule's packing environment.

For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal significant contributions from H...H, O...H, and N...H contacts, corresponding to van der Waals forces and hydrogen bonding. The analysis of these surfaces and fingerprint plots allows for a detailed understanding of the supramolecular architecture of the crystal. This methodology has been widely used to study the packing of various pyrazole-containing crystal structures.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | [Expected high %] |

| O···H/H···O | [Expected significant %] |

| N···H/H···N | [Expected significant %] |

| C···H/H···C | [Expected moderate %] |

| Other | [Expected low %] |

Applications and Advanced Research Directions of 1 Amino 1h Pyrazole 3 Carboxylic Acid As a Building Block

Utilization in Coordination Chemistry and Metal-Ligand Systems

The bifunctional nature of 1-amino-1H-pyrazole-3-carboxylic acid, possessing both a potential N,N-bidentate chelating site (from the pyrazole (B372694) and amino nitrogens) and a carboxylate group, makes it an exemplary ligand for constructing complex metal-ligand systems. This versatility is foundational to its application in creating discrete metal complexes, coordination polymers, and functional metal-organic frameworks.

Design and Synthesis of Pyrazole-Carboxylate Ligands for Metal Complexes

The pyrazole moiety is a well-established linker in coordination chemistry, capable of binding to metal ions in various modes. nih.gov The presence of the carboxylic acid and amino groups on the this compound scaffold enhances its coordination ability, allowing it to act as a multidentate ligand. Researchers design and synthesize ligands based on this core structure to create metal complexes with specific geometries and properties.

The synthesis of these complexes typically involves the reaction of the pyrazole-carboxylate ligand with a metal salt in a suitable solvent system. The resulting coordination is influenced by factors such as the metal-to-ligand ratio, pH, temperature, and the nature of the metal ion itself. For instance, 3-aminopyrazole (B16455) derivatives have been shown to form coordination polymers with cadmium, where the amino group participates directly in the coordination sphere, creating robust, chain-like structures. nih.gov The combination of the pyrazole ring and the carboxylate group allows for the formation of stable five- or six-membered chelate rings with transition metal ions, a common binding motif in coordination chemistry.

Table 1: Examples of Metal Complexes with Pyrazole-Carboxylate Ligand Derivatives

| Metal Ion | Ligand Derivative | Resulting Structure Type | Reference |

|---|---|---|---|

| Cd(II) | 3-Aminopyrazole | 1D Coordination Polymer | nih.gov |

| Cu(II) | Pyrazole-3,5-dicarboxylate | 2D Metal-Organic Framework | N/A |

| Zn(II) | 1H-Pyrazole-3-carboxylic acid | Discrete Binuclear Complex | N/A |

| Fe(III) | Amino-functionalized pyrazole | Mononuclear Complex | N/A |

This table is illustrative and provides examples of typical structures formed with related pyrazole-carboxylate ligands.

Crystal Engineering of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Crystal engineering focuses on the rational design of crystalline solids with desired structures and properties. This compound is an excellent candidate for crystal engineering due to its rigid heterocyclic core and multiple, directionally specific coordination sites. These features enable the construction of highly ordered, multidimensional structures like Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). nih.govdigitellinc.com

The self-assembly process, driven by coordination bonds between the ligand and metal centers, can be precisely controlled. The amino group can introduce additional basic sites within the framework, which is particularly useful for applications like CO2 capture or catalysis. rsc.org The geometry of the pyrazole ring and the disposition of its functional groups guide the topology of the resulting network. Researchers have successfully synthesized 1D chains, 2D layers, and 3D frameworks using amino- and carboxylate-functionalized azoles. nih.govacs.org The specific architecture depends on the coordination preference of the metal ion and the steric and electronic properties of the ligand. For example, amino-functionalized MOFs have been synthesized using both in-situ methods, where the functionalized ligand is used directly, and post-synthetic modification techniques. rsc.org

Supramolecular Assembly and Self-Organization Phenomena

Beyond strong metal-ligand coordination bonds, the structure of materials derived from this compound is significantly influenced by weaker, non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are critical for the self-organization of molecules into higher-order supramolecular assemblies. mdpi.com

The N-H groups of the pyrazole ring and the amino substituent are excellent hydrogen bond donors, while the pyrazole nitrogen atoms and the carboxylate oxygens are effective acceptors. This functionality allows for the formation of predictable hydrogen-bonding motifs, such as dimers, trimers, and extended chains (catemers). nih.govresearchgate.net These interactions play a crucial role in assembling the primary coordination units into 2D or 3D networks. The planar, aromatic nature of the pyrazole ring also facilitates π-π stacking interactions, which further stabilize the crystal packing. The interplay between these directional, non-covalent forces is a key aspect of the supramolecular chemistry of pyrazole derivatives, enabling the construction of complex and functional architectures. nih.gov

Integration into Materials Science Research

The utility of this compound extends beyond coordination chemistry into the broader field of materials science. Its reactive functional groups make it a valuable precursor for creating novel polymers and functional surface coatings with tailored properties for advanced applications.

Precursors for Functional Polymeric Materials

While extensively used in CPs and MOFs, pyrazole-carboxylic acids also serve as monomers for the synthesis of functional organic polymers. These polymers are distinct from coordination polymers as their backbones are formed through covalent bonds rather than metal-ligand coordination. For example, a related precursor, pyrazole-3,4-dicarboxylic acid, has been used to synthesize a novel oligo-pyrazole through a reaction with p-phenylene-diamine. nih.gov This process involves the formation of amide linkages, creating a conjugated oligomer with interesting electronic properties.

The resulting oligo-pyrazole demonstrates the potential for creating materials suitable for optoelectronic applications. nih.govresearchgate.net The incorporation of the pyrazole ring into the polymer backbone can impart desirable properties such as thermal stability, specific optical characteristics, and low band gaps, which are advantageous for organic semiconductors. nih.govresearchgate.net The amino and carboxylic acid groups of this compound offer similar potential for polymerization reactions, such as polycondensation, to produce functional polyamides or polyimides.

Development of Advanced Coatings and Thin Films

Functional polymers derived from pyrazole-carboxylic acid precursors can be processed into advanced coatings and thin films. nih.gov Thin films fabricated from an oligo-pyrazole synthesized from pyrazole-dicarboxylic acid have been shown to possess semiconductor properties, with optical band gap values that suggest potential use in optoelectronic devices. nih.gov The surface morphology of these films can be controlled, and studies have shown them to have extremely low roughness, a desirable characteristic for many electronic applications. nih.gov

The optical properties of such films, including absorbance and transmittance, can be tuned by varying the film thickness. nih.gov The inherent properties of the pyrazole ring, when incorporated into a polymer and deposited as a thin film, can be harnessed for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netresearchgate.net The ability to form uniform films from pyrazole-based polymers makes them promising candidates for the next generation of advanced functional coatings. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Aminopyrazole |

| p-phenylene-diamine |

| Pyrazole-3,4-dicarboxylic acid |

| Pyrazole-3,5-dicarboxylate |

Exploration in Optical and Magnetic Materials through Coordination

The bifunctional nature of this compound, possessing both a chelating pyrazole ring with an amino group and a carboxylic acid moiety, makes it a compelling ligand for the synthesis of coordination complexes. Researchers have explored the use of analogous pyrazole-3-carboxylic acid ligands to create novel materials with interesting optical and magnetic properties. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group provide multiple coordination sites for metal ions, leading to the formation of diverse structural motifs, from discrete mononuclear complexes to multidimensional coordination polymers. researchgate.netmdpi.comnih.gov

The coordination of metal ions to these pyrazole-based ligands can significantly influence their electronic properties, giving rise to unique photophysical behaviors. Theoretical and experimental studies on 1H-pyrazole-3-carboxylic acid have been conducted to understand its structural, spectroscopic, and electronic characteristics, which are foundational for predicting the properties of its coordination compounds. researchgate.net The resulting metal complexes often exhibit luminescence, with the emission properties being tunable based on the choice of the metal ion and the specific coordination environment. This tunability is a key factor in the development of new optical materials for applications such as sensors, light-emitting diodes (LEDs), and photoluminescent devices.

In the realm of magnetic materials, pyrazole-carboxylic acid ligands have been successfully employed to synthesize polynuclear metal complexes that exhibit specific magnetic behaviors. The pyrazole ring can act as a bridging ligand, mediating magnetic exchange interactions between metal centers. For instance, research on complexes synthesized with pyrazole-3-carboxylic acid and various metal ions like Nickel(II) and Copper(II) has demonstrated the formation of dinuclear or polymeric structures. researchgate.net Magnetic susceptibility measurements on these compounds have revealed the presence of antiferromagnetic interactions between the coupled metal ions. researchgate.netresearchgate.net The strength of this magnetic coupling can be influenced by the structural parameters of the complex, such as the bond angles and distances between the metal centers, which are dictated by the coordination geometry of the pyrazole ligand.

A summary of representative pyrazole-carboxylic acid coordination complexes and their observed properties is presented below.

| Complex | Metal Ion | Key Structural Feature | Magnetic Property | Potential Application |

| {[Ni2(3-PCA)2(DMAP)4(H2O)2]·2H2O}2 | Nickel(II) | Dinuclear complex | Antiferromagnetic | Molecular Magnetism |

| [Cu2(3-PCA)2(4-PP)2·2H2O]n | Copper(II) | 2D-layered structure | Antiferromagnetic | Molecular Magnetism |

| [Cu2(4-PCA)2(2,2′-bpy)2·2H2O]n | Copper(II) | 2D-layered structure | Antiferromagnetic | Molecular Magnetism |

Data compiled from research on pyrazole-3-carboxylic acid (3-PCA) and pyrazole-4-carboxylic acid (4-PCA) complexes. researchgate.net

Role as a Structural Component in Agrochemical Development

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, and derivatives of this compound serve as crucial building blocks for the synthesis of novel pesticides. nih.gov Specifically, the pyrazole carboxamide scaffold is a key feature in a significant class of modern fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govmdpi.com These compounds function by disrupting the mitochondrial respiratory chain in fungi, a vital process for energy production.

The synthesis of these agrochemicals often involves modifying the carboxylic acid group of the pyrazole ring to form an amide linkage with various amine-containing fragments. This modular approach allows for the systematic variation of the molecule's structure to optimize its biological activity, spectrum of control, and physicochemical properties. Research has shown that both pyrazole-5-carboxamides and pyrazole-4-carboxamides can exhibit potent fungicidal or insecticidal activity, with the specific regioisomer playing a critical role in determining the biological target selectivity. nih.gov

For example, novel pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety have been designed and synthesized, showing excellent in vitro and in vivo activities against agricultural fungi like Botrytis cinerea and Valsa mali. nih.gov Similarly, the introduction of a difluoromethyl group at the 3-position of the pyrazole ring has led to the development of commercial fungicides such as Bixafen and Isopyrazam. mdpi.comresearchgate.net The versatility of the pyrazole carboxylic acid core allows for the creation of a vast library of compounds for screening and development.

The following table highlights examples of pyrazole carboxamide derivatives and their documented agrochemical activities.

| Compound Class | Target Pest/Pathogen | Mechanism of Action (if known) | Reference Compound |

| Pyrazole-5-carboxamides | Lepidoptera, Thysanoptera, Aphids | Mitochondrial Complex I Inhibition | Tolfenpyrad |

| Pyrazole-4-carboxamides | Various Fungi (Botrytis cinerea, Sclerotinia sclerotiorum) | Succinate Dehydrogenase Inhibition (SDHI) | Fluxapyroxad |

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae (Black bean aphid) | Not specified | Imidacloprid |

Table based on findings from studies on pyrazole carboxamide agrochemicals. nih.govnih.govresearchgate.net

Contribution to Dye Chemistry as a Precursor to Chromophoric Systems

The amino group on the this compound scaffold serves as a versatile functional handle for the synthesis of various chromophoric systems, particularly azo dyes. The primary amino group can be readily diazotized and subsequently coupled with a range of electron-rich aromatic compounds (coupling components) to produce brightly colored molecules. nih.gov Pyrazole azo dyes are a class of heterocyclic dyes known for their good tinctorial strength, lightfastness, and thermal stability.

The synthesis typically involves treating the aminopyrazole with nitrous acid to form a diazonium salt. This reactive intermediate is then reacted with coupling components such as phenols, naphthols, or compounds with active methylene (B1212753) groups. The resulting azo linkage (-N=N-) connects the pyrazole ring to another aromatic system, forming an extended conjugated π-system which is responsible for the molecule's color. nih.gov The specific color of the dye can be fine-tuned by altering the substituents on both the pyrazole ring and the coupling component. The presence of the carboxylic acid group can also be used to improve the dye's solubility or to provide a point of attachment for binding to substrates like fabrics.

An example of a complex azo dye built upon a pyrazole carboxylic acid framework is 1H-Pyrazole-3-carboxylic acid, 4-(2-(4-amino-2-sulfophenyl)diazenyl)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, which highlights the structural complexity achievable from this building block. nih.gov Research has focused on synthesizing novel pyrazole azo dyes and evaluating their properties for applications in dyeing textiles, such as polyester (B1180765) fabrics, sometimes using environmentally friendly methods like supercritical carbon dioxide dyeing. nih.gov

| Diazotization Component | Coupling Component Type | Resulting Chromophore | Color Range |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active Methylene Derivatives | Pyrazole Azo Dyes | Yellow to Red |

| Aryl Amines | 1-Cyanoacetylpiperidine, followed by cyclization | 3-Aminopyrazol-5-ol Azo Dyes | Yellow to Red |

Information derived from studies on the synthesis of pyrazole-based azo dyes. nih.govnih.gov

Structural Scaffolding in Bioorganic and Pharmaceutical Research

Design and Synthesis of Complex Heterocyclic Systems for Diverse Applications

This compound is a highly valuable scaffold in bioorganic and medicinal chemistry due to its polyfunctional nature, which allows for the construction of a wide array of more complex heterocyclic systems. nih.govnih.gov The pyrazole core itself is a privileged structure found in numerous biologically active compounds. nih.govjst.go.jp The presence of the amino and carboxylic acid groups provides reactive sites for further chemical transformations, enabling the synthesis of fused ring systems.

5-Aminopyrazoles are extensively used as synthons for building fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgchim.it These reactions typically involve the condensation of the aminopyrazole with various bielectrophilic reagents. beilstein-journals.org The amino group and the adjacent ring nitrogen atom can participate in cyclization reactions to form a new six-membered ring fused to the pyrazole core. The carboxylic acid group at the 3-position can be converted into other functional groups, such as amides or esters, prior to or after the cyclization, further increasing the molecular diversity. researchgate.netnih.gov These fused heterocyclic systems are of great interest as they often mimic the structure of endogenous purines, allowing them to interact with a variety of biological targets. beilstein-journals.org

The synthetic utility is demonstrated in the preparation of pyrazolo[3,4-b]pyridines through the reaction of 5-aminopyrazoles with β-diketones or active methylene compounds. beilstein-journals.orgsemanticscholar.org These fused systems are key structures in compounds with reported activities as protein kinase inhibitors and vasodilators. beilstein-journals.org The ability to readily construct such complex and biologically relevant scaffolds underscores the importance of this compound as a fundamental building block in drug discovery and development. mdpi.comresearchgate.net

Development of Molecular Probes for Investigating Biological Pathways

The inherent structural features of the this compound framework make it an attractive starting point for the design of molecular probes, particularly fluorescent probes for bioimaging. nih.govrsc.org Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes within living cells in real-time. nih.govrsc.org The pyrazole scaffold can be chemically modified to create molecules that exhibit changes in their fluorescence properties upon interaction with a specific biological target or in response to changes in the cellular environment.

The synthesis of such probes often involves attaching a fluorophore (a light-emitting molecule) to the pyrazole core. The amino group of this compound provides a convenient site for conjugation with a fluorophore or a recognition moiety designed to bind to a specific analyte, such as a metal ion or an enzyme. nih.govresearchgate.net For instance, pyrazole derivatives have been incorporated into probes for detecting cyclooxygenase-1 (COX-1), an enzyme implicated in various cancers. nih.gov In these designs, the aminopyrazole scaffold serves as the recognition element for the enzyme's active site, while an attached fluorescent tag allows for visualization via confocal microscopy. nih.gov

The versatility of pyrazole chemistry allows for the creation of probes with a range of photophysical properties, including emission in the near-infrared (NIR) region, which is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. nih.gov The development of pyrazole-based fluorescent probes is a rapidly advancing field, with applications in general cell staining, labeling of subcellular structures, and the specific detection of ions and biomolecules, thereby helping to elucidate complex biological pathways. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

One of the most common strategies for synthesizing the 3-aminopyrazole (B16455) core involves the condensation of hydrazine (B178648) with β-ketonitriles. chim.it A related approach uses the reaction of hydrazine with α,β-unsaturated nitriles. chim.it Innovations in this area focus on optimizing reaction conditions and exploring novel catalytic systems. For instance, the use of microwave activation has been shown to dramatically reduce reaction times, in some cases by a factor of ten, without compromising the regioselective outcome. chim.it

Another promising direction is the development of one-pot, multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and simplifying purification procedures. nih.gov The synthesis of pyrazoles from arenes and carboxylic acids via successive formation of ketones and β-diketones followed by cyclization with hydrazine is an example of an efficient one-pot approach. rsc.org

Furthermore, the development and application of sustainable catalysts are paramount. Heterogeneous catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), offer significant advantages, including ease of separation, reusability, low cost, and non-toxicity. nih.govrsc.org These catalysts have been successfully employed in the synthesis of related pyrazole-containing scaffolds in environmentally benign solvents like water. nih.gov Research into novel catalytic systems, particularly those based on earth-abundant metals or organocatalysts, is expected to yield more sustainable synthetic routes. nih.gov

| Synthetic Strategy | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Significant reduction in reaction time, improved yields. chim.it |

| One-Pot/Multicomponent Reactions | Combination of multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, simplified workflow. nih.govrsc.org |